molecular formula C8H13NO4S B3247783 Methyl 5-thia-2-azaspiro[3.4]octane-8-carboxylate 5,5-dioxide CAS No. 1823871-37-9

Methyl 5-thia-2-azaspiro[3.4]octane-8-carboxylate 5,5-dioxide

Cat. No.: B3247783
CAS No.: 1823871-37-9
M. Wt: 219.26
InChI Key: XVCMBPZNWVEJNS-UHFFFAOYSA-N
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Description

Methyl 5-thia-2-azaspiro[34]octane-8-carboxylate 5,5-dioxide is a chemical compound with a complex structure that includes sulfur, nitrogen, and oxygen atoms It belongs to the class of spirocyclic compounds, which are characterized by their unique ring structures

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-thia-2-azaspiro[3.4]octane-8-carboxylate 5,5-dioxide typically involves multiple steps, starting with the construction of the spirocyclic core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high volumes. The process would be optimized for efficiency and yield, with rigorous quality control measures to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-thia-2-azaspiro[3.4]octane-8-carboxylate 5,5-dioxide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may produce corresponding amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, Methyl 5-thia-2-azaspiro[3.4]octane-8-carboxylate 5,5-dioxide may be used to study biological processes or as a tool in molecular biology experiments.

Medicine: The compound has potential applications in medicinal chemistry, where it could be used to develop new drugs or therapeutic agents. Its ability to interact with biological targets makes it a candidate for drug discovery.

Industry: In industry, this compound may be used in the development of new materials or as a component in various chemical processes.

Mechanism of Action

The mechanism by which Methyl 5-thia-2-azaspiro[3.4]octane-8-carboxylate 5,5-dioxide exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

  • 2-Boc-8-amino-5-thia-2-azaspiro[3.4]octane 5,5-dioxide

  • tert-Butyl 8-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide

Uniqueness: Methyl 5-thia-2-azaspiro[3.4]octane-8-carboxylate 5,5-dioxide stands out due to its specific structural features and potential applications. While similar compounds may share some characteristics, the unique arrangement of atoms in this compound may confer distinct properties and reactivity.

Properties

IUPAC Name

methyl 5,5-dioxo-5λ6-thia-2-azaspiro[3.4]octane-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO4S/c1-13-7(10)6-2-3-14(11,12)8(6)4-9-5-8/h6,9H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVCMBPZNWVEJNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCS(=O)(=O)C12CNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 5-thia-2-azaspiro[3.4]octane-8-carboxylate 5,5-dioxide
Reactant of Route 2
Methyl 5-thia-2-azaspiro[3.4]octane-8-carboxylate 5,5-dioxide
Reactant of Route 3
Methyl 5-thia-2-azaspiro[3.4]octane-8-carboxylate 5,5-dioxide
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Methyl 5-thia-2-azaspiro[3.4]octane-8-carboxylate 5,5-dioxide
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Methyl 5-thia-2-azaspiro[3.4]octane-8-carboxylate 5,5-dioxide
Reactant of Route 6
Methyl 5-thia-2-azaspiro[3.4]octane-8-carboxylate 5,5-dioxide

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